2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole
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Overview
Description
2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety fused with a naphthoimidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves multi-step organic reactions. One common method involves the condensation of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with a suitable naphthoimidazole precursor under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole or naphthoimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole moiety but differs in the attached functional groups and overall structure.
(2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Another benzodioxole derivative with distinct functional groups and reactivity.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities but different pharmacological properties.
Uniqueness
2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76145-62-5 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C19H14N2O2/c1-21-15-8-6-12-4-2-3-5-14(12)18(15)20-19(21)13-7-9-16-17(10-13)23-11-22-16/h2-10H,11H2,1H3 |
InChI Key |
BCZVWNPRPXIWEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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